molecular formula C15H21ClO B14627967 (E)-1-(4-chlorophenyl)non-1-en-3-ol CAS No. 53710-42-2

(E)-1-(4-chlorophenyl)non-1-en-3-ol

Cat. No.: B14627967
CAS No.: 53710-42-2
M. Wt: 252.78 g/mol
InChI Key: VAMSMIPFRSEHEJ-FMIVXFBMSA-N
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Description

(E)-1-(4-chlorophenyl)non-1-en-3-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a nonenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)non-1-en-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 1-nonene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the desired product.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and yield, ensuring the consistent production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorophenyl)non-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted chlorophenyl compounds.

Scientific Research Applications

(E)-1-(4-chlorophenyl)non-1-en-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)non-1-en-3-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-bromophenyl)non-1-en-3-ol: Similar structure but with a bromine atom instead of chlorine.

    (E)-1-(4-fluorophenyl)non-1-en-3-ol: Contains a fluorine atom in place of chlorine.

    (E)-1-(4-methylphenyl)non-1-en-3-ol: Features a methyl group instead of chlorine.

Uniqueness

(E)-1-(4-chlorophenyl)non-1-en-3-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

53710-42-2

Molecular Formula

C15H21ClO

Molecular Weight

252.78 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)non-1-en-3-ol

InChI

InChI=1S/C15H21ClO/c1-2-3-4-5-6-15(17)12-9-13-7-10-14(16)11-8-13/h7-12,15,17H,2-6H2,1H3/b12-9+

InChI Key

VAMSMIPFRSEHEJ-FMIVXFBMSA-N

Isomeric SMILES

CCCCCCC(/C=C/C1=CC=C(C=C1)Cl)O

Canonical SMILES

CCCCCCC(C=CC1=CC=C(C=C1)Cl)O

Origin of Product

United States

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